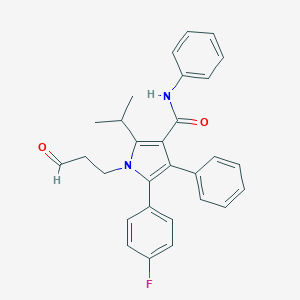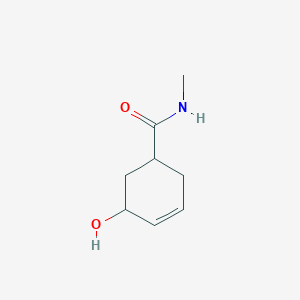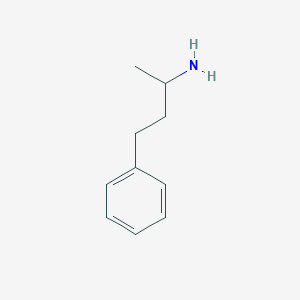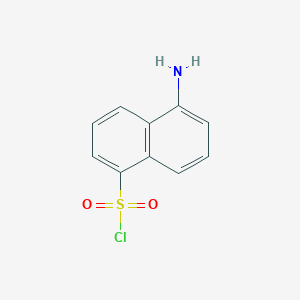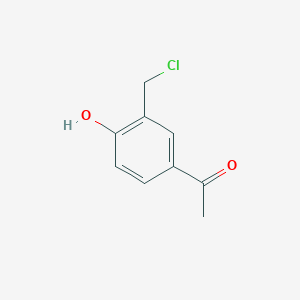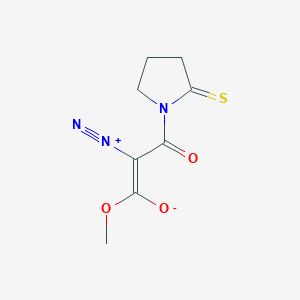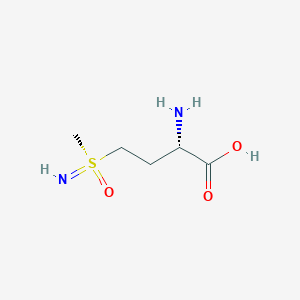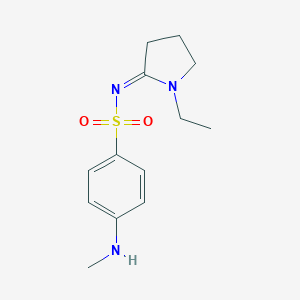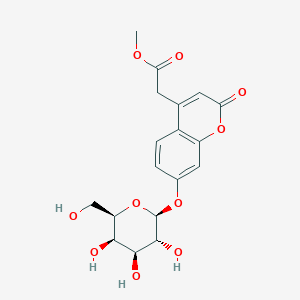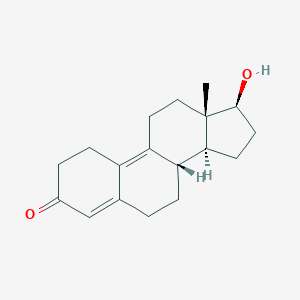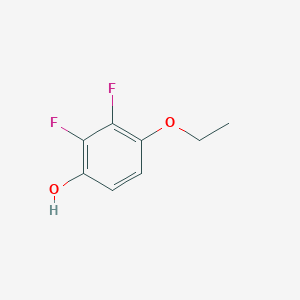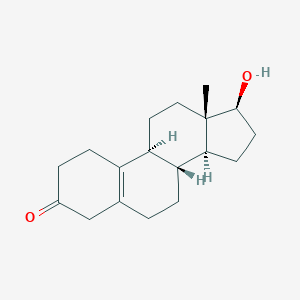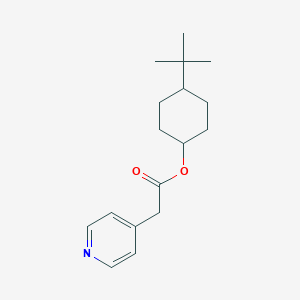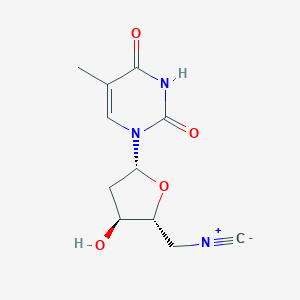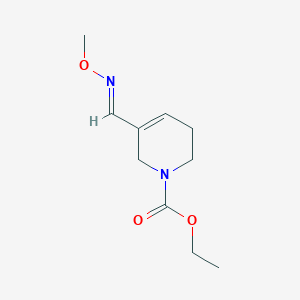
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as bath salts. MDPV is a potent stimulant that has been known to cause serious health problems, including addiction, psychosis, and death. Despite the dangers associated with MDPV, it has been widely used as a recreational drug and has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also acts as a norepinephrine reuptake inhibitor, which leads to an increase in norepinephrine levels in the brain. This increase in norepinephrine levels is responsible for the sympathomimetic effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have a number of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also causes vasoconstriction, which can lead to tissue damage and organ failure. In addition, Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to cause oxidative stress, which can lead to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a number of advantages and limitations for lab experiments. One advantage of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. Another advantage of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is a highly addictive substance that can be dangerous to handle. Another limitation of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it has a high potential for abuse, which can make it difficult to use in research studies.
Direcciones Futuras
There are a number of future directions for research on Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One direction is to study the potential therapeutic applications of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, particularly in the treatment of Parkinson's disease, depression, anxiety, and ADHD. Another direction is to study the long-term effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate on the brain and body, particularly in terms of addiction and organ damage. Finally, future research could focus on developing safer and more effective treatments for the conditions that Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is being studied for.
Métodos De Síntesis
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized by reacting 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to produce Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The synthesis of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
Número CAS |
145071-30-3 |
|---|---|
Nombre del producto |
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C10H16N2O3 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
ethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-3-15-10(13)12-6-4-5-9(8-12)7-11-14-2/h5,7H,3-4,6,8H2,1-2H3/b11-7+ |
Clave InChI |
QLCOVBRPOYSITR-YRNVUSSQSA-N |
SMILES isomérico |
CCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCOC(=O)N1CCC=C(C1)C=NOC |
SMILES canónico |
CCOC(=O)N1CCC=C(C1)C=NOC |
Otros números CAS |
145071-30-3 |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, ethyl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



